4-Bromo-2-propoxybenzonitrile
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Overview
Description
4-Bromo-2-propoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-propoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromo-2-nitrobenzonitrile with propanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Bromo-2-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-propoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in perovskite solar cells, it acts as a passivating agent, reducing non-radiative recombination and enhancing efficiency .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the propoxy group, making it less versatile in certain reactions.
2-Bromo-4-fluorobenzonitrile: Contains a fluorine atom, which can alter its reactivity and applications.
4-Bromo-2-phenoxybenzonitrile: Has a phenoxy group instead of a propoxy group, affecting its chemical properties.
Uniqueness
4-Bromo-2-propoxybenzonitrile is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-bromo-2-propoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUPFQZVPCYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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